Quantified Odor Threshold: A 1,600-Fold Increase in Potency Compared to 1-Phenylpropane-1-thiol
1-Phenylbutane-1-thiol (3a) exhibits a significantly lower odor threshold in air (0.019 ng/L) compared to its immediate homolog, 1-phenylpropane-1-thiol (2a, 0.032 ng/L), representing a ~1.6-fold increase in potency [1]. More notably, its threshold is only 19-fold higher than the most potent homolog, 1-phenylethane-1-thiol (1a, 0.0010 ng/L), while the next homolog, 1-phenylheptane-1-thiol (6a), shows a threshold 200,000-fold higher than 1a [1].
| Evidence Dimension | Odor Threshold in Air |
|---|---|
| Target Compound Data | 0.019 ng/L |
| Comparator Or Baseline | 1-Phenylpropane-1-thiol (2a): 0.032 ng/L; 1-Phenylethane-1-thiol (1a): 0.0010 ng/L; 1-Phenylheptane-1-thiol (6a): 200 ng/L |
| Quantified Difference | 1.6-fold lower threshold than 2a; 19-fold higher than 1a; 10,526-fold lower than 6a |
| Conditions | Determined by GC/olfactometry using (E)-2-decenal as an internal standard; odor thresholds measured in ng/L air [1]. |
Why This Matters
This precise, non-linear threshold data allows formulators to select the correct homolog for achieving a specific odor intensity in applications like fragrance development or trace-level analytical detection.
- [1] Schoenauer, S., Buergy, A., Kreissl, J., & Schieberle, P. (2019). Structure/Odor Activity Studies on Aromatic Mercaptans and Their Cyclohexane Analogues Synthesized by Changing the Structural Motifs of Naturally Occurring Phenyl Alkanethiols. Journal of Agricultural and Food Chemistry, 67(9), 2598–2606. View Source
